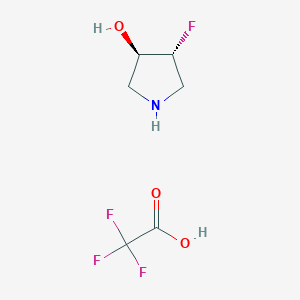

(3R,4R)-4-fluoropyrrolidin-3-ol, trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R,4R)-4-fluoropyrrolidin-3-ol, trifluoroacetic acid is a chemical compound that features a fluorinated pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-fluoropyrrolidin-3-ol, trifluoroacetic acid typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of trifluoroacetic acid as a solvent or reagent can also facilitate the reaction by stabilizing intermediates and enhancing the overall efficiency of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the fluorine atom, forming new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Hydroxylated or aminated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: In organic synthesis, (3R,4R)-4-fluoropyrrolidin-3-ol, trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its fluorinated structure can impart unique properties to the resulting compounds, such as increased metabolic stability and altered electronic characteristics.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. Its fluorinated nature can enhance binding affinity and selectivity towards specific biological targets.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure can be leveraged to develop new therapeutic agents with improved efficacy and reduced side effects.

Industry: The compound is used in the development of specialty chemicals and materials, where its fluorinated structure can provide desirable properties such as increased chemical resistance and thermal stability.

Mecanismo De Acción

The mechanism by which (3R,4R)-4-fluoropyrrolidin-3-ol, trifluoroacetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity. The trifluoroacetic acid moiety can further stabilize the compound and facilitate its transport across biological membranes.

Comparación Con Compuestos Similares

4-fluoropyrrolidine: Lacks the hydroxyl group and trifluoroacetic acid moiety, resulting in different chemical and biological properties.

3-hydroxypyrrolidine: Lacks the fluorine atom, leading to reduced metabolic stability and altered reactivity.

Trifluoroacetic acid derivatives: Compounds with similar trifluoroacetic acid moieties but different core structures.

Uniqueness: (3R,4R)-4-fluoropyrrolidin-3-ol, trifluoroacetic acid is unique due to its combination of a fluorinated pyrrolidine ring and a trifluoroacetic acid moiety. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Actividad Biológica

(3R,4R)-4-fluoropyrrolidin-3-ol, trifluoroacetic acid (TFA), is a chiral compound characterized by a pyrrolidine ring with a fluorine substituent at the 4-position and a hydroxyl group at the 3-position. The trifluoroacetic acid moiety enhances its solubility and stability, making it useful in various chemical and biological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, neuroactive effects, antioxidant activity, and potential applications in drug development.

Chemical Structure and Properties

The unique structure of (3R,4R)-4-fluoropyrrolidin-3-ol is crucial for its biological activity. The stereochemistry of chiral compounds can significantly influence their interactions with biological targets. The presence of fluorine in the structure often enhances binding affinity to receptors and enzymes.

| Feature | Description |

|---|---|

| Chemical Formula | C₅H₈FNO₂ |

| Molecular Weight | 135.12 g/mol |

| CAS Number | 1955474-58-4 |

| Solubility | Enhanced by TFA |

Antimicrobial Properties

Research indicates that (3R,4R)-4-fluoropyrrolidin-3-ol exhibits significant antimicrobial activity against various bacteria and fungi. This property makes it a candidate for developing new antibiotics. For instance, studies have shown that the compound can inhibit the growth of specific strains of Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.

Neuroactive Effects

The structural similarity of (3R,4R)-4-fluoropyrrolidin-3-ol to neurotransmitters suggests that it may interact with neural receptors, potentially influencing mood and cognitive functions. Preliminary studies indicate that this compound might modulate neurotransmitter release or receptor activity, which could have implications for treating neuropsychiatric disorders.

Antioxidant Activity

The ability of (3R,4R)-4-fluoropyrrolidin-3-ol to scavenge free radicals has been documented, indicating its potential application in conditions related to oxidative stress. This antioxidant property could be beneficial in developing therapies for diseases such as Alzheimer's or Parkinson's disease, where oxidative damage plays a significant role in pathogenesis.

The mechanism by which (3R,4R)-4-fluoropyrrolidin-3-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom participates in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity towards these targets. The trifluoroacetic acid moiety may stabilize the compound and facilitate transport across biological membranes.

Comparative Analysis

To understand the significance of (3R,4R)-4-fluoropyrrolidin-3-ol's structure on its biological activity, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (3S,4S)-4-Fluoropyrrolidin-3-ol | Stereoisomer of target compound | Different biological activity due to stereochemistry |

| 4-Hydroxypyrrolidine | Lacks fluorine substituent | Exhibits lower antimicrobial activity |

| 2-Aminopyrrolidine | Contains amino group instead | Potentially more reactive in nucleophilic reactions |

This table highlights how variations in stereochemistry and functional groups can lead to differing biological activities.

Case Studies

- Antimicrobial Testing : A study conducted on the efficacy of (3R,4R)-4-fluoropyrrolidin-3-ol against bacterial strains demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests its potential utility in clinical settings for treating resistant infections.

- Neuropharmacological Evaluation : In animal models assessing the compound's effects on anxiety-like behaviors, (3R,4R)-4-fluoropyrrolidin-3-ol showed promise in reducing anxiety levels compared to control groups. This indicates potential applications in treating anxiety disorders.

Future Research Directions

Given the promising biological activities observed, further research is warranted to explore:

- The detailed mechanisms underlying its neuroactive effects.

- Long-term toxicity studies to assess safety profiles.

- Development of derivatives with enhanced efficacy or reduced side effects.

Propiedades

IUPAC Name |

(3R,4R)-4-fluoropyrrolidin-3-ol;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO.C2HF3O2/c5-3-1-6-2-4(3)7;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2;(H,6,7)/t3-,4-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOZRFGMMXWEKK-VKKIDBQXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F4NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.